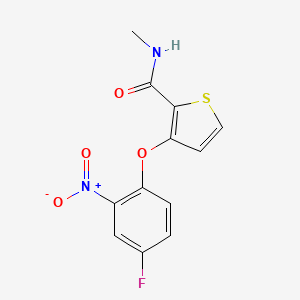

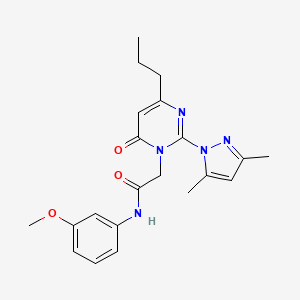

3-(4-fluoro-2-nitrophenoxy)-N-methyl-2-thiophenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Fluoro-2-nitrophenoxy)-N-methyl-2-thiophenecarboxamide (FMNTC) is an important synthetic intermediate in pharmaceuticals and agrochemicals. It is a versatile molecule that has been used in a variety of applications, including drug synthesis and drug delivery systems. FMNTC has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer’s disease. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for FMNTC.

Applications De Recherche Scientifique

Synthesis and Material Development

- Researchers have synthesized new diphenylfluorene-based aromatic polyamides derived from 9,9-bis[4-(4-carboxy-phenoxy)phenyl]fluorene, using a process involving nucleophilic fluorodisplacement and alkaline hydrolysis. These polyamides are notable for their solubility in organic solvents and potential applications in creating transparent, flexible films with high thermal stability (Hsiao, Yang, & Lin, 1999).

Fluorophore Development for Metal Ion Detection

- A study on fluorophores for Al3+ detection, relevant in studying intracellular Al3+, discussed ligands containing phenolic substituted thiazoline chromophores. These ligands form stable binary Al3+ complexes and show promise as selective Al3+ fluorophores for biological applications (Lambert et al., 2000).

Advanced Polymer Synthesis

- Novel polyimides with enhanced thermostability and lower dielectric constants were synthesized through fluorinated modification. These materials, with excellent thermal stability and potential for electromagnetic wave permeability, represent significant advancements in polymer technology (Mao Yiwu, 2013).

Chemical Synthesis and Rearrangement Studies

- Research on the synthesis of fluorophenothiazines through Smiles rearrangement explores new methods for creating complex organic compounds. These processes are fundamental in developing new materials and pharmaceuticals (Sharma, Gupta, Kumar, & Gupta, 1999).

Fluorescent Chemo-sensing for Metal Ions

- Salicylaldehyde-based hydrazones have been developed for "turn on" fluorescence response towards Al3+. These compounds show high selectivity and potential applications in living cells imaging, illustrating the utility in biological and environmental monitoring (Rahman et al., 2017).

Crystallographic Analysis and Compound Formation

- Studies on cocrystallization of nitrophenol with N-methyl substituted aminopyridines reveal insights into the formation of novel adducts and polymorphs. This research is crucial for understanding molecular interactions and designing new materials (Draguta, Yakovenko, Fonari, & Timofeeva, 2014).

Environmental Bioremediation

- A study on the biodegradation of 3-methyl-4-nitrophenol by Ralstonia sp. SJ98 highlights the potential of microorganisms in environmental decontamination. This work contributes to understanding microbial pathways for breaking down toxic compounds (Bhushan et al., 2000).

Synthesis of Sensor Compounds

- Research on the synthesis of substituted 2-aminobenzothiazoles salicylidenes as cyanide sensors in aqueous media showcases the development of selective and sensitive chemical sensors. Such compounds have significant applications in environmental monitoring and safety (Elsafy, Al-Easa, & Hijji, 2018).

Recognition of Hydrophilic Compounds

- A study on self-assembled aggregates of fluoroalkylated end-capped acrylamide oligomers demonstrates selective recognition and transfer of hydrophilic amino and N,N-dimethylamino compounds. This research is pivotal in the development of advanced separation and purification techniques (Sawada et al., 2000).

Propriétés

IUPAC Name |

3-(4-fluoro-2-nitrophenoxy)-N-methylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O4S/c1-14-12(16)11-10(4-5-20-11)19-9-3-2-7(13)6-8(9)15(17)18/h2-6H,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVMLSJOJWKTAAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CS1)OC2=C(C=C(C=C2)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-fluoro-2-nitrophenoxy)-N-methylthiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carboxylate](/img/structure/B2555541.png)

![(E)-4-(Dimethylamino)-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]but-2-enamide](/img/structure/B2555544.png)

![6-bromo-N-{5-cyano-2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}pyridine-3-carboxamide](/img/structure/B2555552.png)

![Tert-butyl 4-(methylsulfonyloxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2555555.png)

![N-[(4-chlorophenyl)methyl]-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carboxamide](/img/structure/B2555557.png)

![(4-bromophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2555559.png)

![2-(2-((4-chlorophenyl)sulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2555561.png)